molecular formula C16H18F6N5O5P B3156241 (S)-Sitagliptin Phosphate CAS No. 823817-58-9

(S)-Sitagliptin Phosphate

Cat. No.: B3156241
CAS No.: 823817-58-9
M. Wt: 505.31 g/mol
InChI Key: IQFYVLUXQXSJJN-FVGYRXGTSA-N
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Description

(S)-Sitagliptin Phosphate is a pharmaceutical compound used primarily in the treatment of type 2 diabetes. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor that helps to regulate blood sugar levels by increasing the levels of incretin hormones, which in turn increase insulin release and decrease glucagon levels in the bloodstream.

Mechanism of Action

Target of Action

(S)-Sitagliptin Phosphate primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism . It is responsible for the inactivation of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in insulin secretion and glucose homeostasis .

Mode of Action

This compound is a DPP-4 inhibitor . It binds to DPP-4 in a reversible manner and inhibits its activity . This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP. As a result, the levels of these active incretins are increased, which stimulate insulin synthesis and release in a glucose-dependent manner . Simultaneously, they inhibit glucagon secretion, reducing hepatic glucose production .

Biochemical Pathways

The action of this compound affects the incretin pathway . By inhibiting DPP-4, it increases the concentration of GLP-1 and GIP, enhancing the insulin response to meals . This leads to improved glycemic control, as the increased insulin levels promote glucose uptake and storage, while the reduced glucagon levels decrease hepatic glucose output .

Pharmacokinetics

The pharmacokinetic properties of this compound include good absorption, metabolism, and elimination . After oral administration, it is rapidly absorbed and extensively distributed throughout the body . It undergoes minimal metabolism and is primarily excreted unchanged in the urine . These properties result in a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The molecular effect of this compound is the increased level of active incretins, GLP-1 and GIP . On a cellular level, this leads to enhanced glucose-dependent insulin secretion, reduced glucagon release, and consequently, improved glycemic control . Clinically, this translates into reduced fasting and postprandial blood glucose levels, and improved HbA1c levels in patients with type 2 diabetes .

Action Environment

Environmental factors can influence the action of this compound. For instance, renal function can affect its elimination, with decreased renal function leading to increased plasma concentrations . Therefore, dose adjustments are recommended in patients with renal impairment . Additionally, factors such as diet, exercise, and concomitant medications can influence its efficacy and stability .

Biochemical Analysis

Biochemical Properties

(S)-Sitagliptin Phosphate interacts with the enzyme DPP-4. It binds to DPP-4 in a reversible manner and inhibits its activity, thereby increasing the levels of incretin hormones in the body . These hormones are involved in glucose homeostasis and their levels are regulated by DPP-4 .

Cellular Effects

This compound affects various types of cells, particularly pancreatic beta cells and gut cells. By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion from pancreatic beta cells . This helps to regulate blood glucose levels. In gut cells, the increased levels of incretin hormones slow gastric emptying, which contributes to the regulation of post-meal blood glucose levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to DPP-4 and inhibiting its activity. This prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . The increased incretin levels stimulate insulin release and inhibit glucagon release, which helps to regulate blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . It has a long half-life, which allows for once-daily dosing . Long-term studies have shown that it continues to be effective in controlling blood glucose levels with no significant loss of efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to be dose-dependent . Higher doses result in greater inhibition of DPP-4 and greater increases in incretin hormone levels . Very high doses can lead to side effects, including nausea and hypoglycemia .

Metabolic Pathways

This compound is involved in the incretin hormone metabolic pathway . It inhibits the enzyme DPP-4, which is responsible for breaking down incretin hormones . This leads to increased levels of these hormones, which have various effects on glucose metabolism .

Transport and Distribution

This compound is absorbed in the gut and distributed throughout the body . It is transported in the blood bound to plasma proteins . It is known to cross the placenta and is excreted in breast milk .

Subcellular Localization

It is a small molecule that can diffuse freely across cell membranes . Its target, DPP-4, is a membrane-bound protein, so this compound likely exerts its effects at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Sitagliptin Phosphate involves several key steps, including the formation of the chiral center. One common synthetic route starts with the preparation of a chiral intermediate, which is then subjected to various chemical reactions to form the final product. The reaction conditions typically involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow processes and the use of advanced purification techniques to ensure the final product meets stringent pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Sitagliptin Phosphate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

(S)-Sitagliptin Phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of chiral synthesis and catalysis.

    Biology: It is used to study the role of DPP-4 in various biological processes.

    Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Sitagliptin Phosphate include other DPP-4 inhibitors such as:

  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Uniqueness

This compound is unique in its specific chiral configuration, which contributes to its high selectivity and potency as a DPP-4 inhibitor. This uniqueness makes it a valuable compound in the treatment of type 2 diabetes, offering advantages in terms of efficacy and safety compared to other similar compounds.

Properties

IUPAC Name

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVLUXQXSJJN-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6N5O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823817-58-9
Record name SITAGLIPTIN PHOSPHATE ANHYDROUS, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NJT48LNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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